[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]-[(6S)-6-methyl-1-pyrimidin-2-yl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]methanone
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Overview
Description
[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]-[(6S)-6-methyl-1-pyrimidin-2-yl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyridine ring with a triazolopyridine moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-fluoro-2-(trifluoromethyl)pyridin-4-yl]-[(6S)-6-methyl-1-pyrimidin-2-yl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]methanone typically involves multiple steps, including the formation of the pyridine and triazolopyridine rings, followed by their coupling. Common reagents used in these reactions include fluorinating agents, trifluoromethylating agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar molecules and developing new synthetic methodologies.
Biology
In biological research, the compound’s interactions with biomolecules are of interest. It may be used to study enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure may offer therapeutic benefits for various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which [3-fluoro-2-(trifluoromethyl)pyridin-4-yl]-[(6S)-6-methyl-1-pyrimidin-2-yl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]methanone exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Properties
Molecular Formula |
C17H13F4N7O |
---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]-[(6S)-6-methyl-1-pyrimidin-2-yl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]methanone |
InChI |
InChI=1S/C17H13F4N7O/c1-9-7-12-11(25-26-28(12)16-23-4-2-5-24-16)8-27(9)15(29)10-3-6-22-14(13(10)18)17(19,20)21/h2-6,9H,7-8H2,1H3/t9-/m0/s1 |
InChI Key |
ZRKGUMQBQFCLSZ-VIFPVBQESA-N |
Isomeric SMILES |
C[C@H]1CC2=C(CN1C(=O)C3=C(C(=NC=C3)C(F)(F)F)F)N=NN2C4=NC=CC=N4 |
Canonical SMILES |
CC1CC2=C(CN1C(=O)C3=C(C(=NC=C3)C(F)(F)F)F)N=NN2C4=NC=CC=N4 |
Origin of Product |
United States |
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